molecular formula C138H240O9 B12556325 1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,4,5-tris(dodecyloxy)benzene] CAS No. 148172-24-1

1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,4,5-tris(dodecyloxy)benzene]

Cat. No.: B12556325
CAS No.: 148172-24-1
M. Wt: 2043.4 g/mol
InChI Key: RXXKJBREFAIKAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’,1’'-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,4,5-tris(dodecyloxy)benzene]: is a complex organic compound characterized by its unique structure, which includes multiple benzene rings and long alkoxy chains

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’,1’'-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,4,5-tris(dodecyloxy)benzene] typically involves multi-step organic reactions. One common method includes the coupling of benzene derivatives with ethene units under controlled conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the coupling process. The reaction conditions, including temperature and solvent choice, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1’,1’'-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,4,5-tris(dodecyloxy)benzene] undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alkanes or alcohols.

Scientific Research Applications

1,1’,1’'-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,4,5-tris(dodecyloxy)benzene] has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1,1’,1’'-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,4,5-tris(dodecyloxy)benzene] involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,1’,1’'-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tribenzene: Similar structure but with ethyne units instead of ethene.

    1,3,5-Tris[4-amino(1,1-biphenyl-4-yl)]benzene: Contains amino groups and biphenyl units.

Uniqueness

1,1’,1’'-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,4,5-tris(dodecyloxy)benzene] is unique due to its long alkoxy chains, which impart distinct physical and chemical properties. These properties make it suitable for specific applications, such as in the development of advanced materials and therapeutic agents.

Properties

CAS No.

148172-24-1

Molecular Formula

C138H240O9

Molecular Weight

2043.4 g/mol

IUPAC Name

5-[2-[3,5-bis[2-(3,4,5-tridodecoxyphenyl)ethenyl]phenyl]ethenyl]-1,2,3-tridodecoxybenzene

InChI

InChI=1S/C138H240O9/c1-10-19-28-37-46-55-64-73-82-91-106-139-130-118-127(119-131(140-107-92-83-74-65-56-47-38-29-20-11-2)136(130)145-112-97-88-79-70-61-52-43-34-25-16-7)103-100-124-115-125(101-104-128-120-132(141-108-93-84-75-66-57-48-39-30-21-12-3)137(146-113-98-89-80-71-62-53-44-35-26-17-8)133(121-128)142-109-94-85-76-67-58-49-40-31-22-13-4)117-126(116-124)102-105-129-122-134(143-110-95-86-77-68-59-50-41-32-23-14-5)138(147-114-99-90-81-72-63-54-45-36-27-18-9)135(123-129)144-111-96-87-78-69-60-51-42-33-24-15-6/h100-105,115-123H,10-99,106-114H2,1-9H3

InChI Key

RXXKJBREFAIKAO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)C=CC2=CC(=CC(=C2)C=CC3=CC(=C(C(=C3)OCCCCCCCCCCCC)OCCCCCCCCCCCC)OCCCCCCCCCCCC)C=CC4=CC(=C(C(=C4)OCCCCCCCCCCCC)OCCCCCCCCCCCC)OCCCCCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.